molecular formula C11H20Cl2O2 B14420259 Chloromethyl 10-chlorodecanoate CAS No. 80418-87-7

Chloromethyl 10-chlorodecanoate

Cat. No.: B14420259
CAS No.: 80418-87-7
M. Wt: 255.18 g/mol
InChI Key: ZOBAMFUTBJXGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl 10-chlorodecanoate (CAS: 80418-87-7) is a chlorinated ester compound featuring a decanoate backbone with chlorine substituents at the methyl ester group and the 10th carbon position . Its molecular formula is C₁₁H₁₈Cl₂O₃, distinguishing it from related esters through its dual chlorine atoms. Chloromethyl esters are often employed as alkylating agents in organic synthesis, though their toxicity profile requires careful handling .

Properties

CAS No.

80418-87-7

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

chloromethyl 10-chlorodecanoate

InChI

InChI=1S/C11H20Cl2O2/c12-9-7-5-3-1-2-4-6-8-11(14)15-10-13/h1-10H2

InChI Key

ZOBAMFUTBJXGTK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)OCCl)CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 10-chlorodecanoate can be synthesized through the esterification of 10-chlorodecanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 10-chlorodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 10-chlorodecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 10-chlorodecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The ester functional group can also undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by the molecular structure and the presence of chlorine atoms, which enhance the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of chloromethyl 10-chlorodecanoate and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
This compound C₁₁H₁₈Cl₂O₃ 80418-87-7 270.65 Chloromethyl, 10-Cl High reactivity (dual Cl); alkylation
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 112895-02-0 248.75 Ethyl ester, 10-Cl, 10-oxo Oxo group enhances electrophilicity
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ 544219 234.70 Methyl ester, 10-Cl, 10-oxo Moderate reactivity; ester hydrolysis

Structural Differences and Implications

Chlorine Substitution: this compound contains two chlorine atoms, one at the ester group and another at the terminal carbon. In contrast, ethyl and methyl 10-chloro-10-oxodecanoate feature a single chlorine atom at the 10th carbon and an oxo (keto) group, which enhances their susceptibility to nucleophilic attack (e.g., in ester hydrolysis or ketone reduction) .

Ester Group Variation: The chloromethyl ester in this compound is more reactive than ethyl or methyl esters due to the electron-withdrawing chlorine atom, facilitating nucleophilic substitution (e.g., SN2 reactions) . Ethyl and methyl esters are less reactive under standard conditions, making them preferable intermediates in controlled syntheses of pharmaceuticals or polymers .

Physicochemical Properties

  • Molecular Weight: this compound has a higher molecular weight (270.65 g/mol) than its oxo-containing analogs, impacting solubility and volatility.
  • Boiling/Melting Points: While specific data are unavailable for this compound, ethyl and methyl analogs typically exhibit higher boiling points due to polar oxo groups and stronger intermolecular forces .

Toxicity and Hazards

  • Structural similarities suggest possible carcinogenicity or genotoxicity, though direct evidence is lacking .
  • Ethyl and methyl 10-chloro-10-oxodecanoate are less hazardous but still require precautions due to irritant properties and environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.